(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride
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Overview
Description
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a pyrazole moiety, which is further functionalized with a nitro group. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable aldehyde or ketone, followed by reduction.
Coupling: The pyrazole and pyrrolidine rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Corresponding nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated derivatives.
Hydrolysis: Decomposed fragments of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine
- ®-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine
- 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine
Uniqueness
(S)-1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can enhance its solubility and stability compared to other similar compounds.
Properties
Molecular Formula |
C8H15Cl2N5O2 |
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Molecular Weight |
284.14 g/mol |
IUPAC Name |
(3S)-1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N5O2.2ClH/c1-11-8(7(4-10-11)13(14)15)12-3-2-6(9)5-12;;/h4,6H,2-3,5,9H2,1H3;2*1H/t6-;;/m0../s1 |
InChI Key |
CESMWINSBQFOSQ-ILKKLZGPSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CC[C@@H](C2)N.Cl.Cl |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)N.Cl.Cl |
Origin of Product |
United States |
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